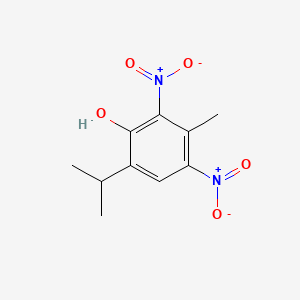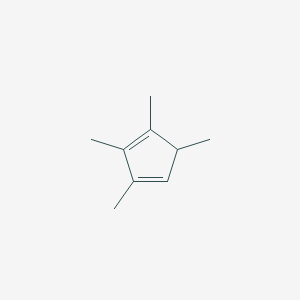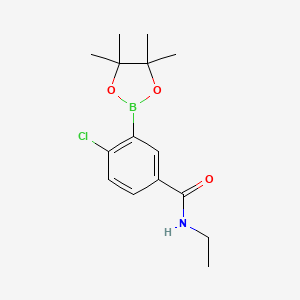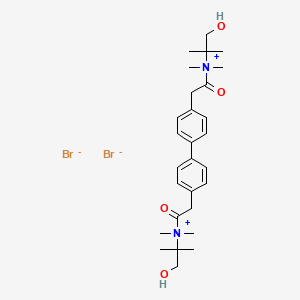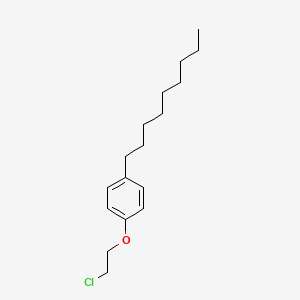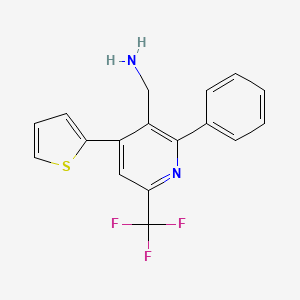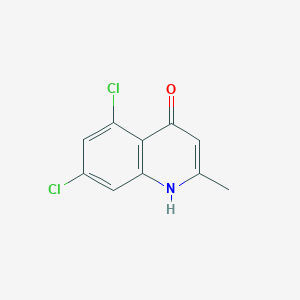![molecular formula C12H17ClFN3O B13732317 3-(3-Fluorophenyl)-1-[(3R)-piperidin-3-yl]urea hydrochloride](/img/structure/B13732317.png)
3-(3-Fluorophenyl)-1-[(3R)-piperidin-3-yl]urea hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Fluorophenyl)-1-[(3R)-piperidin-3-yl]urea hydrochloride is a chemical compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a fluorophenyl group, a piperidinyl group, and a urea moiety, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluorophenyl)-1-[(3R)-piperidin-3-yl]urea hydrochloride typically involves the reaction of 3-fluorophenyl isocyanate with (3R)-piperidin-3-amine. The reaction is carried out in an appropriate solvent, such as dichloromethane, under controlled temperature conditions to ensure the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the synthesis process. The use of flow reactors allows for better control of reaction parameters and scalability, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Fluorophenyl)-1-[(3R)-piperidin-3-yl]urea hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
3-(3-Fluorophenyl)-1-[(3R)-piperidin-3-yl]urea hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(3-Fluorophenyl)-1-[(3R)-piperidin-3-yl]urea hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Fluorophenylhydrazine hydrochloride
- 3-(3-Fluorophenyl)morpholine hydrochloride
Uniqueness
3-(3-Fluorophenyl)-1-[(3R)-piperidin-3-yl]urea hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C12H17ClFN3O |
|---|---|
Peso molecular |
273.73 g/mol |
Nombre IUPAC |
1-(3-fluorophenyl)-3-[(3R)-piperidin-3-yl]urea;hydrochloride |
InChI |
InChI=1S/C12H16FN3O.ClH/c13-9-3-1-4-10(7-9)15-12(17)16-11-5-2-6-14-8-11;/h1,3-4,7,11,14H,2,5-6,8H2,(H2,15,16,17);1H/t11-;/m1./s1 |
Clave InChI |
JLIINFOGDCZTKS-RFVHGSKJSA-N |
SMILES isomérico |
C1C[C@H](CNC1)NC(=O)NC2=CC(=CC=C2)F.Cl |
SMILES canónico |
C1CC(CNC1)NC(=O)NC2=CC(=CC=C2)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


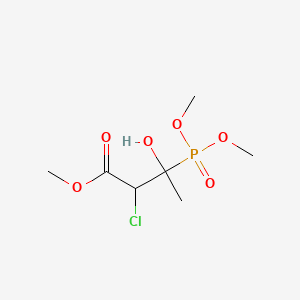
![2'-Deoxy-5-[2-(trimethylsilyl)ethenyl]uridine](/img/structure/B13732243.png)
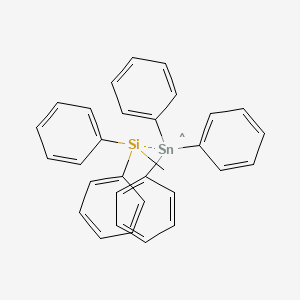
![methyl 4-phenylmethoxypyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13732267.png)

